molecular formula C16H22ClNO2 B1149615 3-Phenyltropine acetate hydrochloride CAS No. 102433-04-5

3-Phenyltropine acetate hydrochloride

Cat. No.: B1149615
CAS No.: 102433-04-5
M. Wt: 295.80438
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyltropine acetate hydrochloride (CAS: 6701-70-8) is a tropane alkaloid derivative with a bicyclic 8-azabicyclo[3.2.1]octane core structure. The compound features a phenyl group at the 3-position of the tropine skeleton, an acetate ester functional group, and a hydrochloride salt. Synonyms include 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl acetate–hydrogen chloride and 3-Phenyl-1α-H,5α-H-tropan-3α-ol acetate hydrochloride .

Tropane alkaloids are historically significant for their pharmacological activity, particularly in modulating cholinergic and central nervous system (CNS) pathways. The hydrochloride salt enhances solubility, a critical factor in pharmaceutical formulations.

Properties

CAS No.

102433-04-5

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80438

IUPAC Name

[(1R,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl] acetate;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(18)19-16(13-6-4-3-5-7-13)10-14-8-9-15(11-16)17(14)2;/h3-7,14-15H,8-11H2,1-2H3;1H/t14-,15+,16?;

SMILES

CC(=O)OC1(CC2CCC(C1)N2C)C3=CC=CC=C3.Cl

Synonyms

8-Azabicyclo[3.2.1]octan-3-ol, 8-Methyl-3-phenyl-, acetate (ester), hydrochloride, endo-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, emphasizing physicochemical properties, pharmacological relevance, and analytical methodologies.

Table 1: Comparative Analysis of 3-Phenyltropine Acetate Hydrochloride and Analogous Compounds

Parameter This compound Methylphenidate Hydrochloride Phenylephrine Hydrochloride
Molecular Formula C₁₈H₂₄NO₂·HCl (inferred) C₁₄H₁₉NO₂·HCl C₉H₁₃NO₂·HCl
Structural Class Tropane alkaloid (bicyclic) Piperidine derivative (CNS stimulant) Phenethylamine (α1-adrenergic agonist)
Key Functional Groups Phenyl, acetate ester, hydrochloride Methyl ester, piperidine, phenyl Hydroxyl, phenyl, hydrochloride
Solubility Data not explicitly available Tested in sodium 1-octanesulfonate buffer (pH 2.7) Soluble in pH 4.5 phosphate buffer
Pharmacological Activity Likely CNS modulation (inferred from tropane analogs) Dopamine/norepinephrine reuptake inhibition Vasoconstriction (α1-adrenergic activation)
Analytical Methods Not specified HPLC with UV detection HPLC with acetonitrile/buffer mobile phase
Safety Profile No direct data; tropane analogs may cause anticholinergic effects Risk of hypertension, insomnia Ocular toxicity (H318: serious eye damage)

Key Findings:

Phenylephrine hydrochloride lacks the tropane core but shares the hydrochloride salt and phenyl group, emphasizing the role of ionic solubility in drug delivery .

Solubility and Formulation :

  • Phenylephrine hydrochloride’s dissolution profile requires ≥75% release in pH-adjusted media, a benchmark that may extend to this compound in pharmaceutical contexts .
  • Methylphenidate’s use of sulfonate-containing buffers highlights industry standards for polar compound analysis, a methodology applicable to tropane derivatives .

Safety Considerations :

  • Phenethyl acetate (a structurally distinct ester) demonstrates ocular toxicity (H318), underscoring the need for rigorous safety evaluations of acetate-containing pharmaceuticals .
  • Tropane alkaloids like atropine are associated with anticholinergic toxicity (e.g., tachycardia, dry mouth), suggesting similar risks for this compound without proper dosing controls .

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